TERT-BUTYL (S)-BUT-3-EN-2-YLCARBAMATE
Description
Properties
CAS No. |
115378-33-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
KIFRIUDSLUQLOC-ZETCQYMHSA-N |
SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H](C=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
(S)-3-(Boc-amino)-1-butene vs (R)-enantiomer identification
Executive Summary
The precise identification of (S)-3-(Boc-amino)-1-butene (CAS: 156731-40-7 for generic/racemic; specific enantiomer often custom-synthesized) is a critical quality attribute in the synthesis of peptidomimetics and transition-state isosteres.[1] Because the tert-butoxycarbonyl (Boc) group and the alkene moiety provide limited steric differentiation in standard achiral environments, distinguishing the (S)-enantiomer from its (R)-counterpart requires a multi-faceted approach.
This guide outlines a self-validating workflow for identification, moving from Synthetic Provenance (traceability to the chiral pool) to Analytical Resolution (Chiral HPLC) and Absolute Configuration Determination (Mosher’s Method).[2]
Structural Analysis & Stereochemical Context
To assign the configuration, we first apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center at C3.
-
Priority 1: Nitrogen (from -NHBoc) – Atomic number 7.[1]
-
Priority 2: Vinyl group (-CH=CH2) – Carbon bonded to C (double bond counts twice).[1][2]
-
Priority 3: Methyl group (-CH3) – Carbon bonded to H.[1]
-
Priority 4: Hydrogen (-H) – Atomic number 1.[1]
Configuration: Viewing the molecule with the Hydrogen pointing away:
Note: The (S)-enantiomer of this allylic amine is chemically correlated to L-Alanine , a crucial link for synthetic verification.
Synthetic Provenance: The Reference Standard
The most robust identification method is not analytical testing alone but synthetic traceability .[1] If the material is synthesized from the chiral pool (L-Alanine) via non-racemizing steps, the configuration is assigned by definition.
Protocol: Synthesis from L-Alanine (S-Configuration)
This route retains the stereocenter integrity.[1]
-
Starting Material: L-Alanine (S-configuration).[1]
-
Protection: React with Boc₂O to form N-Boc-L-Alanine .[1]
-
Amidation: Convert to Weinreb Amide (N-methoxy-N-methylamide).[1]
-
Reduction: Reduce with LiAlH₄ at -78°C to yield N-Boc-L-Alaninal (Aldehyde).
-
Critical Control: Temperature must be controlled to prevent racemization of the
-chiral aldehyde.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Wittig Olefination: React with methyltriphenylphosphonium bromide/base to yield (S)-3-(Boc-amino)-1-butene .[1]
Validation: If your unknown sample co-elutes with material made via this route on a chiral column, it is the (S)-enantiomer.[2]
Caption: Synthetic provenance workflow from L-Alanine. The reduction step (Red) is the critical control point for stereochemical integrity.
Analytical Identification: Chiral HPLC
Optical rotation is often unreliable for this molecule due to the low specific rotation magnitude and solvent dependence.[1] Chiral HPLC is the gold standard for Enantiomeric Excess (ee) determination. [2]
Recommended Method
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Mobile Phase: Hexane : Isopropanol (98:2 to 95:5).[1][2]
-
Note: Low polarity alcohol is needed because the Boc group is lipophilic.[1]
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond absorption; vinyl group is weak).[1][2]
-
Temperature: 25°C.
Data Interpretation:
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Elution Order (OD-H) | Typically First* | Typically Second* |
| Separation Factor (
*Note: Elution order can reverse based on specific column lots or mobile phase additives. Always inject a racemic standard first to establish the method.
Absolute Configuration: Mosher's Method
If synthetic standards are unavailable, you must determine absolute configuration ab initio using NMR spectroscopy of diastereomeric Mosher amides.[2]
Mechanism:
The Boc group is removed, and the free amine is coupled with both (R)- and (S)-
Experimental Protocol
Step 1: Deprotection
-
Dissolve 50 mg of 3-(Boc-amino)-1-butene in 2 mL DCM.
-
Concentrate in vacuo (do not heat). The volatile amine salt remains.[1]
Step 2: Coupling (Parallel Reactions)
-
Split the amine salt into two vials.
-
Vial A: Add (R)-(-)-MTPA-Cl, Pyridine, DCM. -> Yields (S)-MTPA Amide .[1]
-
Vial B: Add (S)-(+)-MTPA-Cl, Pyridine, DCM. -> Yields (R)-MTPA Amide .
Step 3: NMR Analysis (
-
Formula:
[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Logic:
-
If the amine is (S) -configured: The Phenyl group of the (R)-MTPA reagent will shield the Methyl group (making
smaller). The Phenyl group of the (S)-MTPA reagent will shield the Vinyl group. -
Result: Methyl
should be positive (+); Vinylngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> should be negative (-).[2]
-
Caption: Mosher's analysis workflow. The differential shielding determines the spatial arrangement of substituents.
Summary of Identification Criteria
| Method | (S)-3-(Boc-amino)-1-butene Criteria | Reliability |
| Synthesis | Derived from L-Alanine via Weinreb/Wittig | High (Primary Proof) |
| Chiral HPLC | Co-elutes with L-Ala derived standard | High (Routine QC) |
| Mosher NMR | Absolute (Structural Proof) | |
| Optical Rotation | Variable (often negative for free amine salts) | Low (Indicative only) |
References
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1][2] Accounts of Chemical Research, 2002.[1][2]
- Context: Establishes the synthesis of chiral amines including allylic amines using sulfinamide auxiliaries, an altern
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons."[2] Nature Protocols, 2007.[1][2]
- Context: The definitive protocol for performing and interpreting Mosher's analysis on amines and alcohols.
-
Dale, J. A., & Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents.[1][2] Configuration of the Diastereomeric Mandelates and alpha-Methoxy-alpha-trifluoromethylphenylacetates." Journal of the American Chemical Society, 1973.[2]
-
Context: Foundational paper describing the shielding mechanisms used in Section 4.[1]
-
-
Kaul, R., et al. "Stereoselective Synthesis of Allylic Amines."[1][2] Journal of Organic Chemistry, 2005.[1][2]
- Context: Describes the Wittig olefination of amino-aldehydes derived
Sources
Technical Guide: Molecular Weight and Physical Properties of Boc-Protected Chiral Allylamines
Executive Summary
Boc-protected chiral allylamines represent a high-value class of intermediates in the synthesis of peptidomimetics, alkaloids, and transition-state isosteres. Their structural duality—combining a robust tert-butoxycarbonyl (Boc) protecting group with a reactive, stereogenic allylic amine motif—makes them indispensable for "late-stage" diversification in drug discovery.
This guide provides a definitive technical analysis of their physicochemical profiles, molecular weight trends, and validated synthesis protocols. It is designed to serve as a reference for medicinal chemists requiring precise control over stereochemistry and solubility during lead optimization.
Part 1: Structural Fundamentals & Molecular Weight
General Structural Formula
The core scaffold consists of a chiral allylic amine nitrogen protected by a Boc group. The general formula is
General Structure:
Molecular Weight Trends
The Boc group contributes a fixed mass of 100.12 Da (C
Table 1: Molecular Weight & Physical State of Representative Analogs
| Compound Name | R-Group | Formula | MW ( g/mol ) | Physical State (Typical) |
| H | C | 157.21 | Low-melting solid (36-38°C) or Oil | |
| Methyl | C | 171.24 | Colorless Oil | |
| Phenyl | C | 233.31 | White Solid / Viscous Oil | |
| Benzyl | C | 247.33 | White Crystalline Solid |
Expert Insight: As the lipophilicity of the R-group increases (e.g., Methyl
Phenyl), the compound transitions from a volatile oil to a stable crystalline solid. This phase transition is critical for purification; phenyl-substituted analogs are often purified via recrystallization, whereas alkyl analogs require vacuum distillation or flash chromatography.
Part 2: Physical Properties Profile
Solubility & Lipophilicity
The Boc group significantly enhances lipophilicity, rendering these compounds soluble in a wide range of organic solvents while ensuring water insolubility—a key feature for extractive workups.
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Tetrahydrofuran (THF).
-
Moderate Solubility: Diethyl ether, Toluene.
-
Insoluble: Water, acidic aqueous solutions (unless deprotected).
Stability Profile
The utility of the Boc group lies in its orthogonal stability . It withstands conditions that cleave other protecting groups (like Fmoc or Cbz), but is selectively labile to strong acids.
-
Base Stability: Stable to NaOH, KOH, and weak organic bases (Et
N, DIPEA). -
Nucleophilic Stability: Resistant to catalytic hydrogenation (unlike Cbz) and mild reducing agents.
-
Acid Sensitivity: Rapidly cleaves in Trifluoroacetic acid (TFA) or HCl/Dioxane.
-
Mechanism: Protonation of the carbonyl oxygen
formation of tert-butyl cation fragmentation to isobutene and CO .
-
Optical Rotation & Chirality
Optical rotation (
-
Solvent Dependence: Rotations are highly sensitive to solvent choice (e.g., CHCl
vs. MeOH) and concentration. -
Standard Reference: For tert-butyl (
)-(1-phenylethyl)carbamate (a saturated analog), is typically negative in CHCl . -
Validation: Enantiomeric excess (ee) must be confirmed via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) using Hexane/IPA mixtures.
Part 3: Experimental Protocols (Synthesis)
Protocol A: Ellman's Sulfinamide Method (High Precision)
This is the "gold standard" for generating chiral amines with high enantiomeric excess (>98% ee).
Mechanism: Condensation of a ketone/aldehyde with chiral tert-butanesulfinamide followed by diastereoselective Grignard addition.
Step-by-Step Workflow:
-
Imine Formation: Reflux aldehyde (1.0 equiv) with (
)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt) (2.0 equiv) in THF. -
Nucleophilic Addition: Cool to -78°C. Add vinylmagnesium bromide (3.0 equiv). The chiral auxiliary directs the attack to a single face.
-
Cleavage & Protection: Treat with HCl/MeOH to remove the sulfinyl group. Neutralize and immediately treat with Boc
O and Et N to secure the amine.
Protocol B: Palladium-Catalyzed Trost Allylic Amination
Best for catalytic asymmetric induction using achiral precursors.
Workflow:
-
Substrate: Use a racemic allylic carbonate or acetate.
-
Catalyst System: Pd
(dba) (2 mol%) + Trost Ligand (DACH-Phenyl, 6 mol%). -
Nucleophile: Potassium phthalimide or Sodium azide (followed by reduction/Boc-protection).
-
Reaction: Run in DCM at ambient temperature. The chiral ligand controls the stereochemistry of the new C-N bond.
Visualization: Ellman Synthesis Logic
Caption: Logical flow of the Ellman sulfinamide protocol for synthesizing high-purity chiral allylamines.
Part 4: Stability & Deprotection Logic
The handling of Boc-allylamines requires understanding their specific stability window. While the Boc group is robust, the allylic system introduces sensitivity to oxidation (e.g., epoxidation).
Visualization: Stability & Deprotection Cycle
Caption: Stability profile of N-Boc allylamines showing acid lability vs. base stability.
References
-
Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry. Link
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. Link
-
PubChem. (n.d.).[1][2][3] "tert-Butyl N-allylcarbamate (Compound Summary)." National Library of Medicine. Link
-
BenchChem. (2025). "Stability of the Boc Protecting Group: A Comparative Guide." Link
-
Sigma-Aldrich. (n.d.). "Product Specification: N-Boc-Allylamine." Link
Sources
- 1. N-BOC allylamine | C8H15NO2 | CID 86738925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(1S)-1-phenylethyl]carbamate | C13H19NO2 | CID 8052579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | CID 15087934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Selection: tert-Butyl (S)-but-3-en-2-ylcarbamate vs. Ellman Auxiliary Methodologies
The following guide synthesizes the structural, mechanistic, and strategic differences between a specific chiral building block and the methodology often used to create it.
Executive Summary: The Static Block vs. The Dynamic Mold
For researchers in drug discovery, the distinction between ** tert-butyl (S)-but-3-en-2-ylcarbamate** (Compound A) and Ellman Auxiliary Amines (Method B) is not merely chemical—it is logistical and strategic.
-
Compound A is a discrete product: A pre-stereodefined chiral building block (CBB) featuring a protected allylic amine. It is a "brick" ready to be cemented into a larger scaffold.
-
Method B (Ellman Chemistry) is a synthetic technology: A platform using tert-butanesulfinamide to generate chiral amines from prochiral ketones or aldehydes. It is the "mold" used to manufacture bricks like Compound A.
This guide analyzes when to deploy the pre-made building block versus when to utilize the auxiliary platform, resolving the common confusion arising from their shared tert-butyl nomenclature.
Part 1: Structural & Mechanistic Foundations
tert-Butyl (S)-but-3-en-2-ylcarbamate (The Product)
This molecule is a "finished good" often derived from the chiral pool or enzymatic resolution. It represents a fixed stereocenter (
-
Structure: A 4-carbon chain with a vinyl group at C3 and a Boc-protected amine at C2.
-
Role: It serves as a Chiral Allylic Amine Motif . The terminal alkene is primed for Cross-Metathesis (CM) or hydroboration, while the Boc group provides orthogonal protection.
-
Key Feature: The stereochemistry is "locked in" upon purchase.
Ellman Auxiliary Amines (The Platform)
Refers to the use of (R)- or (S)-tert-butanesulfinamide (
-
Structure: A chiral sulfur center (
) bonded to a tert-butyl group and an amine.[1] -
Role: It condenses with aldehydes/ketones to form
-sulfinyl imines . These intermediates direct the trajectory of incoming nucleophiles (e.g., Grignard reagents) via a cyclic transition state (Zimmerman-Traxler model). -
Key Feature: The auxiliary is cleavable. After setting the stereocenter, the sulfur group is removed to reveal the free amine.
The "Tert-Butyl" Confusion
A frequent point of confusion is the presence of the tert-butyl group in both systems.
-
In Compound A: The t-butyl is part of a Carbamate (Boc) (
-Bu-O-CO-N$).[2] It is acid-labile but stable to bases/nucleophiles.[3] -
In Method B: The t-butyl is part of a Sulfinamide (
-Bu-SO-N$).[4] It is the source of steric bulk that forces stereoselectivity.
Part 2: The Synthesis Link (How B creates A)
The most authoritative way to understand the difference is to visualize how the Ellman Auxiliary (Method B) is used to synthesize the Carbamate (Compound A).
Mechanistic Pathway[2][5][6][7]
-
Condensation: Acetaldehyde reacts with (S)-tert-butanesulfinamide to form the chiral imine.
-
Diastereoselective Addition: Vinyl magnesium bromide adds to the imine. The bulky tert-butyl group on sulfur blocks one face, forcing the vinyl group to attack from the opposite side.
-
Deprotection/Reprotection: The sulfinyl group is cleaved with HCl, and the resulting free amine is immediately capped with Boc anhydride to yield Compound A.
Figure 1: The Ellman Auxiliary is the engine; the Boc-carbamate is the destination. This workflow demonstrates the genesis of the chiral center.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Target via Ellman Chemistry
Use this when the specific Boc-amine is unavailable or expensive, or if you need the (R) enantiomer.
1. Condensation (Imine Formation):
-
Reagents: Acetaldehyde (1.1 eq), (S)-tert-butanesulfinamide (1.0 eq), Ti(OEt)
(2.0 eq) in THF. -
Procedure: Stir at RT for 16h. The Ti(OEt)
acts as a Lewis acid and water scavenger, driving the equilibrium. -
Validation: Monitor by disappearance of sulfinamide on TLC.
2. Asymmetric Vinylation:
-
Reagents: Vinylmagnesium bromide (1.5 eq) in DCM/THF at -78°C.
-
Critical Step: Add the Grignard reagent slowly down the side of the flask to maintain low temperature. The low temp is crucial for the chelating transition state that ensures high diastereomeric ratio (dr > 95:5).
-
Quench: Sat. NH
Cl.
3. Swap: Sulfinyl
-
Cleavage: Treat the intermediate with 4M HCl in dioxane/MeOH for 1h. Concentrate to obtain the amine salt.[5][6]
-
Protection: Resuspend in DCM, add Et
N (3 eq) and Boc O (1.1 eq). Stir 4h. -
Result: tert-butyl (S)-but-3-en-2-ylcarbamate.[7]
Protocol B: Utilization of the Boc-Carbamate (Cross-Metathesis)
Use this when you have bought Compound A and are installing it into a drug candidate.
1. Setup:
-
Dissolve tert-butyl (S)-but-3-en-2-ylcarbamate (1 eq) and Target Olefin (2 eq) in degassed DCM.
2. Catalyst Addition:
-
Add Grubbs II or Hoveyda-Grubbs II catalyst (2-5 mol%).
-
Note: The Boc group is bulky; if the reaction is sluggish, switch to a less hindered catalyst or increase temperature to reflux.
3. Validation:
-
The terminal alkene of Compound A (
) is converted to an internal alkene ( ), retaining the chiral amine center.
Part 4: Decision Matrix (Make vs. Buy)
When should a project lead choose the Ellman route versus purchasing the Boc-protected building block?
| Feature | Buy Compound A (The Brick) | Use Ellman Method (The Mold) |
| Time to Data | Immediate (Off-the-shelf) | 3-4 Days (3-step synthesis) |
| Cost Efficiency | Low ( | High ( |
| Structural Flexibility | Rigid: You get exactly methyl/vinyl substituents. | High: Can swap acetaldehyde for any aldehyde to change the R-group. |
| Stereocontrol | Fixed ( | Tunable (Select |
| Atom Economy | N/A (Already made). | Moderate (Loss of Ti reagent and Sulfinyl group). |
Decision Logic Diagram
Figure 2: Strategic decision tree for selecting between commercial sourcing and de novo synthesis.
Part 5: References
-
Ellman, J. A., et al. (1997).[5] "Enantioselective Synthesis of Amines via the Addition of Grignard Reagents to tert-Butanesulfinyl Imines." Journal of the American Chemical Society.[8][5] Link
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link
-
BenchChem. (2024). "Technical Data: tert-Butyl (S)-but-3-en-2-ylcarbamate Properties and Applications." Link
-
Ferreira, F., et al. (2009). "tert-Butanesulfinimines: structure, synthesis and synthetic applications." Chemical Society Reviews.[4] Link
-
Organic Syntheses. (2005). "Synthesis of tert-Butanesulfinamide." Org.[3][4][9][8][5][10][11] Synth. 82, 157.[5] Link
Sources
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 118080-79-8|(S)-tert-Butyl but-3-yn-2-ylcarbamate|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Technical Guide: Solubility Profile of N-Boc-3-buten-2-amine
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for N-Boc-3-buten-2-amine (also known as tert-butyl (but-3-en-2-yl)carbamate).
Executive Summary
N-Boc-3-buten-2-amine is a lipophilic, protected allylic amine widely used as a chiral building block and a substrate in olefin metathesis.[1] Unlike its free amine precursor (3-buten-2-amine), which is water-soluble and basic, the N-Boc derivative exhibits high lipophilicity and negligible aqueous solubility .[1]
For research and drug development applications, this compound should be handled as a lipophile : it dissolves readily in polar aprotic and non-polar organic solvents but requires organic-aqueous phase separation for isolation.[1][2]
Physicochemical Profile
Understanding the structural drivers of solubility is critical for designing extraction and purification workflows.[1][2]
| Property | Value / Description | Impact on Solubility |
| Chemical Name | tert-butyl (but-3-en-2-yl)carbamate | — |
| Molecular Weight | ~171.24 g/mol | Low MW facilitates high solubility in most organics. |
| Physical State | Colorless oil or low-melting solid | Likely miscible with solvents rather than requiring dissolution energy.[1][2] |
| LogP (Predicted) | ~2.5 – 3.0 | Indicates strong preference for organic phases (Octanol) over water.[1][2] |
| H-Bond Donors | 1 (Carbamate NH) | Allows solubility in H-bond accepting solvents (THF, Acetone).[1] |
| H-Bond Acceptors | 2 (Carbamate Carbonyl & Ether O) | Facilitates interaction with polar solvents (DCM, EtOAc). |
Structural Analysis
The tert-butoxycarbonyl (Boc) group dominates the solubility profile.[1][2] It masks the polarity of the amine, converting a basic, hydrophilic center into a neutral, hydrophobic carbamate.[1][2] The butenyl side chain adds further non-polar character, ensuring compatibility with hydrocarbon solvents.[1][2]
Solubility Data & Solvent Selection
The following table categorizes solvents based on their utility for dissolving N-Boc-3-buten-2-amine during synthesis, extraction, and purification.
| Solvent Class | Specific Solvents | Solubility Status | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for reactions (e.g., Grubbs metathesis) and extractions. |
| Esters | Ethyl Acetate (EtOAc) | Excellent | Standard solvent for liquid-liquid extraction and TLC spotting.[1][2] |
| Ethers | THF, Diethyl Ether, MTBE | Excellent | Ideal for anhydrous reactions; MTBE is excellent for workups.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | Soluble, but often avoided in extractions due to water miscibility.[2] Used in deprotection steps.[1][2][3] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Good to Moderate | Soluble.[1][2] Used as the non-polar mobile phase in flash chromatography.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Used for nucleophilic substitutions; difficult to remove by evaporation.[1][2] |
| Aqueous | Water, Brine, Acid/Base (dilute) | Insoluble | The compound will form a distinct organic layer.[2] Stable to dilute base , but unstable to strong acid (Boc removal).[2] |
Visualizing Solvent Compatibility
The diagram below illustrates the decision logic for solvent selection based on the process stage.
Figure 1: Solvent selection matrix for N-Boc-3-buten-2-amine across different experimental stages.
Experimental Workflows
Protocol A: Liquid-Liquid Extraction (Workup)
This protocol relies on the compound's high partition coefficient (LogP > 2.[1][2]5) into organic solvents to separate it from inorganic salts or polar byproducts.[1][2]
-
Quench: Stop the reaction (e.g., with saturated
or water). -
Dilution: Add an equal volume of Ethyl Acetate (EtOAc) or Diethyl Ether .[1][2]
-
Partition: Transfer to a separatory funnel. Shake vigorously and vent.
-
Phase Separation:
-
Top Layer (Organic): Contains N-Boc-3-buten-2-amine .
-
Bottom Layer (Aqueous): Contains salts, unreacted polar reagents, and water-soluble impurities.
-
-
Wash: Wash the organic layer with Brine (saturated NaCl) to remove residual water.[1][2]
-
Drying: Dry the organic layer over anhydrous
or .[1][2]
Protocol B: Purification via Flash Chromatography
Because the compound is lipophilic, it is easily purified on silica gel.[1][2]
-
Elution Gradient:
-
Detection: The compound has weak UV absorbance (lack of conjugation beyond the alkene).[1][2] Use Ninhydrin stain (requires vigorous heating to deprotect and stain the amine red/purple) or Iodine chamber .[1][2]
Critical Handling & Stability Notes
Acid Sensitivity (Deprotection Risk)
The N-Boc group is acid-labile.[1]
-
Avoid: Diluting with acidic aqueous solutions (e.g., 1M HCl) for extended periods.[2] While the Boc group usually requires strong acid (TFA/DCM or 4M HCl/Dioxane) to remove, prolonged exposure to acidic pH can lead to slow degradation or hydrolysis.[2]
-
Safe Storage: Store in neat form or in non-acidic solvents (DCM, EtOAc) at 4°C.
Volatility
As a low molecular weight carbamate (MW ~171), the compound may exhibit moderate volatility under high vacuum.[1][2]
-
Evaporation: When removing solvents via rotary evaporation, do not heat the water bath above 40°C.[1][2]
-
Drying: Avoid prolonged exposure to high-vacuum manifolds (< 1 mbar) if the compound is an oil, as mass loss may occur.[1]
Metathesis Compatibility
For researchers using this in Grubbs metathesis:
-
The carbamate nitrogen is electron-withdrawing enough to prevent the amine from poisoning the Ruthenium catalyst.[1][2]
-
Solvent: Anhydrous DCM is the standard solvent.[1][2] Ensure the solution is degassed, as oxygen solubility in DCM is high.[1][2]
References
-
PubChem. (2025).[1][2][4] But-3-en-2-amine (Compound Summary).[1][4][5][6] National Library of Medicine.[1][2][6] Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis.[1][2] Wiley-Interscience.[1][2] (Standard reference for N-Boc solubility and stability profiles).
-
ChemSRC. (2025).[1][2] Physical Properties of N-Boc-allylic amines. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. But-3-en-2-amine | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. but-3-en-2-amine | CAS#:34375-90-1 | Chemsrc [chemsrc.com]
- 6. (S)-But-3-EN-2-amine | C4H9N | CID 10034575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial suppliers of high optical purity (S)-N-Boc-3-buten-2-amine
Sourcing and Validation of High-Fidelity Chiral Building Blocks: (S)-N-Boc-3-buten-2-amine
Executive Summary
This technical guide addresses the procurement, validation, and quality control of (S)-N-Boc-3-buten-2-amine (also known as (S)-tert-butyl (but-3-en-2-yl)carbamate). As a chiral allylic amine, this scaffold is a critical intermediate in the synthesis of peptidomimetics, olefin metathesis substrates, and stereoselective ligands.
Inconsistent enantiomeric excess (
Chemical Identity & Strategic Importance
The integrity of chiral centers in early-stage building blocks is non-negotiable. For (S)-N-Boc-3-buten-2-amine, the allylic system renders the chiral center prone to racemization under acidic or thermal stress, making supplier selection critical.
| Attribute | Specification |
| IUPAC Name | tert-Butyl (S)-but-3-en-2-ylcarbamate |
| Common Name | (S)-N-Boc-3-buten-2-amine |
| CAS (Free Amine) | 75197-06-7 (Refers to (S)-3-buten-2-amine) |
| CAS (N-Boc) | 143441-13-8 (Verify with specific vendor; often indexed under free amine) |
| Molecular Formula | C |
| Molecular Weight | 171.24 g/mol |
| Key Functionality | Chiral Allylic Amine; Olefin Metathesis Handle; Protected Nitrogen |
Strategic Application: This molecule is frequently used in Ring-Closing Metathesis (RCM) to generate chiral cyclic amines and in diastereoselective additions where the existing chiral center directs incoming nucleophiles.
Commercial Supply Landscape
Sourcing this material requires distinguishing between "catalog aggregators" and "primary manufacturers." The synthetic route used by the supplier dictates the impurity profile.
Tier 1: Primary Manufacturers (High Fidelity)
These vendors typically synthesize via asymmetric catalysis or Ellman auxiliary routes, guaranteeing high
-
Enamine: Known for vast building block libraries; likely synthesizes via scale-up of the Ellman route.
-
Combi-Blocks: Excellent balance of cost vs. purity; often provides H-NMR and chiral QC data upon request.
-
BOC Sciences: Specializes in protected amines; reliable for bulk scale-up (grams to kilos).
Tier 2: Catalog Aggregators (Verification Required)
-
Sigma-Aldrich (Merck): High reliability but often re-packages from primary sources at a premium.
-
Fluorochem / Ambeed: Good for rapid delivery of smaller quantities;
validation is recommended upon receipt.
Sourcing Decision Matrix
Figure 1: Strategic decision tree for sourcing chiral building blocks based on scale and purity requirements.
Technical Validation: The "Science" of Purity
To validate the supplier's claim, you must understand how the molecule was likely made.
A. Synthetic Context: The Ellman Auxiliary Route
The industry standard for synthesizing high-purity chiral amines is the Ellman Sulfinamide method [1].
-
Condensation: (S)-tert-butanesulfinamide + methyl vinyl ketone (or equivalent).
-
Reduction: Diastereoselective reduction establishes the chiral center.
-
Deprotection: Acidic cleavage removes the sulfinyl group.
-
Protection: Boc-protection of the resulting amine.
Impurity Markers:
-
Sulfinamide Residues: Look for trace sulfur in elemental analysis or unique peaks in NMR (~1.2 ppm t-Bu distinct from Boc).
-
Enantiomeric Drift: If the reduction step was not strictly controlled (temperature/reagent), the
drops.
B. Quality Control Protocol (Self-Validating System)
Do not rely solely on the Certificate of Analysis (COA). Perform the following workflow:
1. Chiral HPLC Method (Gold Standard) Standard reverse-phase C18 is insufficient. You must use a polysaccharide-based chiral stationary phase.
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (98:2 to 90:10). Note: N-Boc amines often require low polarity.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide absorption).
-
Expected Result: The enantiomers should resolve with a separation factor (
) > 1.2.
2. Optical Rotation While less sensitive than HPLC, it provides a quick "sanity check."
-
Literature Value:
(c=1, MeOH) for similar Boc-amines (Verify against specific batch COA; sign reverses for R-isomer) [2].
QC Workflow Diagram
Figure 2: Quality Control workflow ensuring material integrity before introduction into the synthesis pipeline.
Handling and Stability
-
Physical State: Typically a low-melting solid or colorless oil.
-
Storage: 2-8°C. While N-Boc groups are stable, the terminal alkene is susceptible to oxidation or polymerization over long periods. Store under Argon/Nitrogen.
-
Racemization Risk: Low under neutral/basic conditions. Avoid strong Lewis acids or high heat (>80°C) in the presence of weak acids, which can trigger E1 elimination or racemization.
References
-
Ellman, J. A., et al. (1997).[1] "Asymmetric Synthesis of Amines." Journal of the American Chemical Society.
-
Zhao, H., et al. (2026). "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral Analysis of Boc-Amino Acids." American Journal of Analytical Chemistry.
-
Sigma-Aldrich (Merck). "Product Specification: tert-Butyl N-allylcarbamate and derivatives."
-
Enamine. "Building Blocks: Chiral Amines and Derivatives."
Sources
A Technical Guide to the IUPAC Nomenclature of Chiral N-Boc Allylic Amines
Introduction: The Imperative for Precision in Chemical Nomenclature
In the fields of medicinal chemistry and drug development, the unambiguous identification of a molecule is paramount. A compound's name is its universal identifier, conveying its precise atomic connectivity and stereochemical configuration. Chiral N-Boc allylic amines represent a class of molecules that are not only ubiquitous as synthetic intermediates but also pose a unique set of challenges for systematic naming. Their structure combines three key features—a stereocenter, a nitrogen-protecting group (Boc), and an alkene (the allyl group)—each with its own set of nomenclature rules.
This guide provides a comprehensive, in-depth methodology for applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to these complex structures. By deconstructing the molecule into its constituent parts and systematically applying the established rules, researchers can ensure that their work is communicated with clarity, precision, and adherence to global standards. We will explore the causality behind each step, providing not just a protocol, but a logical framework for naming.
Foundational Principles: A Systematic Approach
The IUPAC system is built on the principle of identifying a parent structure and then describing any modifications to it with prefixes and suffixes. For N-Boc allylic amines, this involves a hierarchical decision-making process.
Identifying the Principal Functional Group and Parent Chain
The first and most critical step is to identify the principal functional group, which dictates the suffix of the name. In an N-Boc allylic amine, the amine functionality is considered the principal group. The parent chain is the longest continuous carbon chain that contains the carbon atom bonded to the nitrogen.
The naming convention for secondary and tertiary amines, which N-Boc amines are a derivative of, involves selecting the longest carbon chain attached to the nitrogen as the parent alkane.[1][2][3] Any other groups on the nitrogen are treated as substituents and are designated with the locant 'N-' to indicate their position.[1][4]
Incorporating the Allylic Moiety
The term "allylic" refers to the position of the nitrogen atom on a carbon adjacent to a carbon-carbon double bond (C=C).[5][6] When naming the parent chain, the presence of this double bond changes the suffix from "-ane" to "-ene". The position of the double bond must be indicated with a number (locant), and numbering of the parent chain should give the double bond the lowest possible number, unless a higher-priority functional group dictates otherwise.[7]
Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) System
The defining feature of a chiral molecule is its stereocenter—a carbon atom with four different substituents. The absolute configuration of this center is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules, a cornerstone of stereochemical nomenclature.[8][9]
The CIP Priority Rules
The CIP system is a sequential method for assigning priorities to the groups attached to the stereocenter.[10]
-
Atomic Number: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[9][11][12] For example, -Br > -Cl > -O > -N > -C > -H.
-
First Point of Difference: If two directly attached atoms are the same, we move to the next atoms along each chain until a "first point of difference" is found. The chain with the atom of higher atomic number at this point receives higher priority.[8][9][11]
-
Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[8][9] A C=C bond is treated as each carbon being bonded to two carbons. A C=O is treated as the carbon being bonded to two oxygens.
Determining (R) and (S) Configuration
Once priorities (1-4) are assigned, the molecule is oriented so that the lowest priority group (4) points away from the observer. The sequence from priority 1 → 2 → 3 is then observed:
-
If the sequence is clockwise , the configuration is (R) (from the Latin rectus, meaning right).[10][12]
-
If the sequence is counter-clockwise , the configuration is (S) (from the Latin sinister, meaning left).[10][12]
| Priority Assignment | Rule |
| Highest Priority | Atom with the highest atomic number directly attached to the stereocenter. |
| Tie-Breaker | Proceed along substituent chains until the first point of difference is found. |
| Multiple Bonds | Treat as multiple single bonds (e.g., C=O is C-O, C-O). |
| Lowest Priority | Atom with the lowest atomic number (often Hydrogen). |
Naming the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an ester of carbamic acid.[13][14] In IUPAC nomenclature, this group is treated as a substituent on the nitrogen atom.
-
The systematic name for the Boc group is tert-butoxycarbonyl .
-
When attached to the nitrogen of the parent amine, it is named as an N-substituent.[1]
Therefore, the full prefix for the Boc group in these molecules is N-(tert-butoxycarbonyl) .
Systematic Workflow for Nomenclature
The following workflow provides a self-validating protocol for generating the correct IUPAC name for a chiral N-Boc allylic amine.
Step-by-Step Protocol
-
Identify the Principal Functional Group: This is the amine nitrogen, which will determine the base name.
-
Identify the Parent Chain: Find the longest continuous carbon chain that contains the carbon atom directly bonded to the nitrogen.
-
Name the Parent Chain: Name the chain based on the number of carbons and include the "-en-" infix to signify the double bond. For example, a 5-carbon chain with a double bond is a "pentene".
-
Number the Parent Chain: Number the chain to give the double bond the lowest possible locant. Add the suffix "-amine" and indicate the nitrogen's position with a locant. The full parent name will be in the format [locant]-alken-[locant]-amine.
-
Identify the Stereocenter: Locate the chiral carbon (the carbon with four different substituents).
-
Assign CIP Priorities: Assign priorities (1-4) to the four groups attached to the stereocenter according to the CIP rules.
-
Determine (R/S) Configuration: Orient the molecule with the lowest priority group (4) pointing away and determine the direction of the 1→2→3 sequence. Add the (R)- or (S)- descriptor to the beginning of the name.
-
Name the Nitrogen Substituents: Identify all groups attached to the nitrogen. The Boc group is named (tert-butoxycarbonyl).
-
Assemble the Final Name: Combine the components in the following order: (Stereochemical_Descriptor)-N-(Substituent_1)-N-(Substituent_2)-[Chain_Numbering]-Parent_Amine_Name. For a Boc-protected amine, one of the substituents will be (tert-butoxycarbonyl).
Visualizing the Naming Workflow
The logical flow for determining the IUPAC name can be represented as follows:
Caption: Workflow for IUPAC nomenclature of chiral N-Boc allylic amines.
Worked Example
Let's apply this workflow to a specific molecule:
Molecule: An N-Boc protected amine attached to a 5-carbon chain. The nitrogen is on carbon 3, which is a stereocenter. A double bond exists between carbon 4 and 5.
-
Principal Group & Parent Chain: The amine is the principal group. The longest chain containing the C-N bond and the double bond has 5 carbons.
-
Name Parent Chain: It is a pentene chain.
-
Number Chain: Numbering from the end closest to the double bond gives the C=C bond position '1' and the nitrogen position '3'. The parent name is pent-1-en-3-amine .
-
Identify Stereocenter: Carbon-3 is the stereocenter. Its substituents are:
-
The N-Boc amino group.
-
An ethyl group (-CH2CH3).
-
A vinyl group (-CH=CH2).
-
A hydrogen atom (-H).
-
-
Assign CIP Priorities (assuming a specific enantiomer):
-
-N(Boc)H (Nitrogen, Z=7)
-
-CH=CH2 (Vinyl group, treated as C bonded to C, C, H)
-
-CH2CH3 (Ethyl group, treated as C bonded to C, H, H)
-
-H (Hydrogen, Z=1)
-
-
Determine (R/S) Configuration: Assuming the 1→2→3 sequence is clockwise with -H pointing away, the configuration is (R) .
-
Name N-Substituents: The only substituent on the nitrogen is the Boc group: (tert-butoxycarbonyl) .
-
Assemble Final Name: The complete, unambiguous name is tert-butyl ((3R)-pent-1-en-3-yl)carbamate . Note that carbamate nomenclature is often preferred for N-acyl derivatives like Boc-amines, where the alkyl/allyl group is a substituent on the carbamate ester.[15][16] A fully systematic name could also be (R)-tert-butyl pent-1-en-3-ylcarbamate.
Conclusion
The systematic nomenclature of complex molecules like chiral N-Boc allylic amines is a rule-based process that ensures universal and unambiguous communication in science. By breaking down the structure into its core components—the parent amine, the allylic double bond, the stereocenter, and the N-Boc group—and applying the IUPAC and CIP rules in a hierarchical manner, one can construct the correct name with confidence. This guide provides the foundational principles and a practical workflow to empower researchers, scientists, and drug development professionals to name these vital chemical entities with precision and authority.
References
-
Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]
-
BYJU'S. (2023, December 18). Cahn Ingold Prelog Priority Rules. [Link]
-
Fiveable. Cahn-Ingold-Prelog Priority Rules Definition. [Link]
-
Scribd. Cahn-Ingold-Prelog Priority Rules. [Link]
-
OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]
-
IUPAC. Compendium of Chemical Terminology: carbamates (C00803). [Link]
-
IUPAC. Carbamates. [Link]
- Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
Wikipedia. Allyl group. [Link]
-
IUPAC. Compendium of Chemical Terminology: allylic groups (A00245). [Link]
-
JoVE. Nomenclature of Secondary and Tertiary Amines. [Link]
-
Wikipedia. Carbamate. [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]
-
University of Calgary. IUPAC Rules. [Link]
-
Chemistry Steps. Naming Amines: Systematic and Common Nomenclature. [Link]
-
Study.com. Naming Amines Using IUPAC Nomenclature. [Link]
-
Scribd. IUPAC Nomenclature. [Link]
-
Chemistry LibreTexts. (2024, February 24). 24.1: Naming Amines. [Link]
Sources
- 1. Video: Nomenclature of Secondary and Tertiary Amines [jove.com]
- 2. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. study.com [study.com]
- 5. Allyl group - Wikipedia [en.wikipedia.org]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. IUPAC Rules [chem.uiuc.edu]
- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. goldbook.iupac.org [goldbook.iupac.org]
- 15. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 16. Carbamate - Wikipedia [en.wikipedia.org]
Methodological & Application
Preparation of gamma-amino acids via olefin metathesis of Boc-amines
Topic: Preparation of
Executive Summary
-Amino acids (e.g., GABA and its analogs) are critical pharmacophores in neuroscience and peptide mimetics. Traditional syntheses often require tedious homologation ofBy coupling N-Boc-allylamines with electron-deficient acrylates using Hoveyda-Grubbs 2nd Generation (HG-II) catalysts, researchers can rapidly assemble the 4-carbon backbone required for
Mechanistic Rationale & Strategic Planning
2.1 The Metathesis Disconnection
The synthesis relies on the cross-metathesis of a "Type I" olefin (rapid homodimerization) with a "Type II" olefin (slow homodimerization) to favor the cross-product.
-
Fragment A (Amine Source): N-Boc-allylamine. The Boc group is non-negotiable; free amines coordinate to the Ruthenium center, poisoning the catalyst.
-
Fragment B (Carboxyl Source): Methyl acrylate (or similar
-unsaturated ester). -
The Transformation:
Subsequent hydrogenation yields the -amino ester: .
2.2 Catalyst Selection: Why HG-II?
While Grubbs I and II are competent, Hoveyda-Grubbs II (HG-II) is the standard for this transformation due to:
-
Thermal Stability: Allows refluxing in DCM or Toluene to drive the reaction.
-
Chemo-tolerance: The isopropoxy-benzylidene ligand makes the initiation mechanism robust against the electron-deficient nature of acrylates.
-
Propagation: It efficiently cycles between the propagating methylidene and alkylidene species without succumbing to "amine death" (provided the nitrogen is protected).
2.3 The "Chelation Death" Pathway
Even with Boc protection, the carbonyl oxygen of the carbamate can loosely chelate to the Ru center, slowing the reaction. High dilution favors intramolecular chelation (bad), while higher concentrations (0.1 M - 0.5 M) favor the intermolecular metathesis event.
Visualizing the Workflow
Figure 1: Operational workflow for the synthesis of
Experimental Protocols
Protocol A: Cross-Metathesis of N-Boc-Allylamine
Objective: Synthesize methyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate.
Reagents & Materials
-
Substrate: N-Boc-allylamine (1.0 equiv).
-
Partner: Methyl acrylate (3.0 - 5.0 equiv). Note: Excess is required to prevent amine homodimerization.
-
Catalyst: Hoveyda-Grubbs 2nd Gen (2.5 - 5.0 mol%).
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Cleanup: Dimethyl sulfoxide (DMSO) and Silica Gel (230-400 mesh).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Solvation:
-
Add N-Boc-allylamine (1.0 mmol, 157 mg) to the flask.
-
Add anhydrous DCM (5 mL). Target Concentration: 0.2 M.
-
Add Methyl acrylate (3.0 mmol, 270 µL).
-
-
Catalysis Initiation:
-
Add Hoveyda-Grubbs II catalyst (0.025 mmol, 15.7 mg, 2.5 mol%) in one portion. The solution will turn a characteristic green/brown color.
-
Critical: If the reaction does not initiate (no gas evolution), gently warm the flask.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 40°C) for 12–16 hours.
-
Monitor: Use TLC (Hexane/EtOAc 4:1). The product is typically more polar than the starting allylamine.
-
-
Ruthenium Removal (The Georg Method):
-
Why this step? Ru residues cause isomerization during purification and are toxic.
-
Add DMSO (50 equiv relative to catalyst; approx. 100 µL).
-
Stir vigorously open to air for 12 hours. The solution color should shift from dark brown/green to black/orange.
-
Filtration: Pass the mixture through a short pad of silica gel. Elute with DCM/EtOAc. The Ru-DMSO complex binds to the silica; the product elutes freely.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Gradient: 10%
30% EtOAc in Hexanes).
-
Yield Expectation: 75–90% as a white solid or colorless oil.
Protocol B: Hydrogenation to -Amino Ester
Objective: Reduce the
Step-by-Step Procedure
-
Setup:
-
Dissolve the purified alkene from Protocol A (1.0 equiv) in Methanol (0.1 M).
-
Add 10 wt% Pd/C (10% by mass of the substrate).
-
-
Hydrogenation:
-
Purge the flask with
gas (balloon pressure is sufficient). -
Stir vigorously at room temperature for 4–6 hours.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C.
-
Concentrate the filtrate.
-
Note: Quantitative conversion is usually observed; further chromatography is rarely needed.
-
Data Presentation & Analysis
5.1 Expected NMR Signatures
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Alkene (Product A) | 6.90 (dt) | Doublet of Triplets | |
| Alkene (Product A) | 5.85 (d) | Doublet | |
| NH-Boc | 4.60 (br s) | Broad Singlet | Exchangeable proton |
| Allylic | 3.90 (t) | Triplet | Shifts upfield after hydrogenation |
| Saturated | 3.15 (q) | Quartet | Post-hydrogenation diagnostic |
5.2 Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | Ensure amine is Boc-protected. Use degassed DCM. Increase catalyst to 5 mol%. |
| Low Conversion | "Stalled" Metathesis | Add a second portion of catalyst (1 mol%) after 6 hours. Add more methyl acrylate (volatile). |
| Isomerization | Ru-Hydride formation | Ensure rigorous Ru removal (Georg Method) before any heating/concentration steps. |
| Homodimer | Amine Dimerization | Increase the equivalents of Methyl Acrylate (Type II olefin) to >5 equiv. |
Mechanistic Diagram: The Catalytic Cycle
Figure 2: Simplified catalytic cycle. The active [Ru]=CH2 species reacts with the acrylate first (Type II), releasing ethylene, then reacts with the Boc-allylamine (Type I) to release the product.
References
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link
- Foundational text on classifying olefins (Type I vs Type II) for predictive synthesis.
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1][4] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[1][2][5] Organic Letters, 3(9), 1411–1413. Link
-
Source of the DMSO/Silica purification protocol ("The Georg Method").[1]
-
-
Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society, 122(34), 8168–8179. Link
- Describes the Hoveyda-Grubbs II catalyst stability and reactivity profile.
-
Sutton, A. E., Seigal, B. A., Finnegan, D. F., & Snapper, M. L. (2002). Olefin Metathesis in Amino Acid Chemistry. Journal of the American Chemical Society, 124(45), 13390–13391. Link
- Specific applications of metathesis for amino acid deriv
Sources
- 1. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross metathesis-mediated synthesis of hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Dimerization in Olefin Metathesis
Welcome to the Technical Support Center for Olefin Metathesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of dimerization side-products in their metathesis reactions. Instead of a simple list of steps, we will explore the underlying chemical principles governing these side reactions and provide actionable, field-proven strategies to favor your desired intramolecular cyclization or cross-metathesis product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Ring-Closing Metathesis (RCM) to form a macrocycle, but my main product is the linear dimer. What is happening?
A1: This is the classic competition between an intramolecular (ring-closing) and an intermolecular (dimerization) reaction.
From a kinetics perspective, the intramolecular RCM is a first-order reaction (rate depends on the concentration of your diene substrate), while the intermolecular dimerization is a second-order reaction (rate depends on the concentration of your diene substrate squared).
-
At high concentrations , the probability of two substrate molecules finding each other is high, favoring the second-order dimerization pathway.
-
At low concentrations , the probability of the two ends of the same molecule finding each other is relatively higher, thus favoring the first-order cyclization pathway.[1][2]
This relationship is a direct consequence of Le Châtelier's Principle applied to reaction kinetics.[1] To favor macrocyclization, you must operate under conditions that promote the intramolecular pathway.
Troubleshooting Workflow: High Dimerization in RCM
Caption: Troubleshooting flowchart for excessive RCM dimerization.
Q2: How low should my concentration be, and are there practical alternatives to using massive solvent volumes?
A2: For macrocyclizations (rings >12 atoms), concentrations are typically in the range of 0.001 M to 0.01 M. [3] Running reactions at this dilution can be impractical on a larger scale due to solvent cost and vessel size.[3]
The solution is to use pseudo-high dilution (or "slow addition") techniques.[4] By adding the substrate and/or the catalyst to the reaction vessel very slowly over a long period (e.g., via a syringe pump), you can maintain a very low instantaneous concentration of the substrate in the flask.[4] This ensures that the rate of the intramolecular cyclization is much faster than the rate of substrate addition, preventing a buildup of substrate that would lead to dimerization.
Experimental Protocol: RCM via Syringe Pump Addition
-
Preparation: Rigorously degas your chosen solvent (e.g., dichloromethane or toluene) by sparging with argon for at least 30 minutes.[5] Dry all glassware in an oven and assemble under an inert atmosphere.
-
Vessel Setup: In the main reaction flask, add half of the total solvent volume and the full amount of the metathesis catalyst (e.g., 1-5 mol%). Heat the solvent to the desired reaction temperature (e.g., 40 °C).
-
Syringe Pump Setup: Dissolve your diene substrate in the other half of the total solvent volume. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Place the needle of the syringe through a septum into the reaction flask, with the tip below the solvent surface. Begin the slow addition of the substrate solution over a period of 4-24 hours.
-
Monitoring & Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor for completion by TLC or LC-MS. Quench the reaction by adding a small amount of ethyl vinyl ether, then proceed with your standard workup and purification.
Q3: I'm seeing significant homodimerization in my Cross-Metathesis (CM) reaction. How can I favor the desired cross-product?
A3: Selectivity in cross-metathesis is governed by the relative reactivity of the two different olefin partners. The challenge is to prevent each partner from reacting with itself (homodimerization) faster than it reacts with the other partner.
The key is to understand the classification of olefins based on their reactivity in metathesis:
-
Type I: Electron-rich, less hindered (e.g., terminal alkenes). Prone to rapid homodimerization.
-
Type II: Electron-rich, sterically hindered.
-
Type III: Electron-deficient. Less prone to homodimerization.
-
Type IV: Very sterically hindered or electron-deficient. Often unreactive.
Strategies to Minimize Homodimerization in CM:
-
Use an Excess of One Olefin: If one of your coupling partners is inexpensive and its homodimer is volatile or easily removed, using a large excess (3-5 equivalents) can push the equilibrium towards the desired cross-product.[6]
-
Choose Partners from Different Classes: A reaction between a Type I and a Type III olefin is often highly selective, as the Type III olefin is reluctant to homodimerize.[6]
-
Catalyst Selection: For challenging CM reactions, a catalyst with a high initiation rate and propagation rate can be crucial. Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are often preferred over first-generation catalysts for this reason.[7][8]
Q4: Can my choice of catalyst directly influence the amount of dimerization?
A4: Absolutely. The catalyst's structure and properties, particularly its initiation rate, play a critical role.
The initiation rate is the speed at which the inactive pre-catalyst forms the active 14-electron catalytic species.[9][10]
-
Fast-Initiating Catalysts: Catalysts like the third-generation Grubbs (fast-initiating) or certain Hoveyda-Grubbs variants can generate a high concentration of the active catalyst very quickly.[11] In an RCM reaction, if the active catalyst concentration is too high at the beginning of the reaction when the substrate concentration is also at its peak, it can accelerate the second-order dimerization pathway before high-dilution conditions can take effect.
-
Slow-Initiating Catalysts: Slower-initiating catalysts can be advantageous in macrocyclizations, as the active species is generated more gradually, keeping its instantaneous concentration low and better matching the slow-addition profile of the substrate.
Data Presentation: Comparison of Common Ruthenium Catalysts
| Catalyst Generation | Common Name | Key Characteristics | Dimerization Propensity in RCM |
| First Generation | Grubbs I | Lower activity, requires heat, phosphine dissociation is rate-limiting.[10] | Lower, due to slower initiation. Can be a good first choice for simple macrocyclizations. |
| Second Generation | Grubbs II | High activity, more stable, tolerates more functional groups.[7][8] | Higher, due to faster initiation. May require slower addition or lower temperatures. |
| Second Generation | Hoveyda-Grubbs II | High activity, excellent stability, chelating ligand allows for catalyst recovery.[7][12] | Moderate to High. Initiation rate can be tuned by modifying the chelating group.[13] |
| Third Generation | Grubbs III (Fast-Initiating) | Very rapid initiation, useful for ROMP.[11] | Very High. Generally not recommended for macrocyclization unless under very strict slow-addition protocols. |
Q5: Beyond concentration and catalyst choice, what other reaction parameters should I optimize?
A5: Temperature, solvent, and the presence of byproducts are all critical factors.
-
Temperature: Higher temperatures increase the rates of all reactions, including catalyst decomposition and undesired side reactions.[14] For many modern catalysts that are active at room temperature, running the reaction at a lower temperature (e.g., 25-40 °C) can significantly improve selectivity by slowing down the intermolecular pathway relative to the intramolecular one.[15]
-
Solvent: While common solvents like dichloromethane (DCM) and toluene are widely used, their purity is paramount. Stabilizers in DCM (like amylene) can act as competing olefins.[16] Furthermore, trace amounts of water or oxygen can lead to catalyst decomposition, forming ruthenium hydride species that promote unwanted olefin isomerization rather than metathesis.[5][17]
-
Ethylene Removal: In RCM reactions involving terminal alkenes, ethylene gas is a byproduct.[1][18] While its removal drives the reaction to completion, ethylene can also re-enter the catalytic cycle to form a highly reactive but unstable methylidene complex.[18][19] This can sometimes lead to catalyst decomposition.[5][19] Ensuring efficient removal of ethylene by performing the reaction under a vacuum or with a gentle stream of argon can improve catalyst longevity and reduce side reactions.[15]
Visualization: Competing Intramolecular vs. Intermolecular Pathways
Sources
- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 2. Macrocycle - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. chemistnotes.com [chemistnotes.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. React App [pmc.umicore.com]
- 16. reddit.com [reddit.com]
- 17. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Overcoming catalyst poisoning in amine metathesis reactions
The following guide is structured as a Tier-3 Technical Support Knowledge Base for the Amine Metathesis Optimization Center . It assumes the user has already attempted a standard reaction and failed, requiring high-level intervention.
Topic: Stabilizing Ruthenium Catalysts in the Presence of Basic Amines
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Severity: Critical (Reaction Stalled/Decomposition)
Executive Summary
You are likely reading this because your olefin metathesis reaction involving an amine-containing substrate has failed. The reaction mixture likely turned dark brown/black immediately (signaling rapid catalyst decomposition) or resulted in a mixture of inseparable isomers.
The Root Cause: Ruthenium (Ru) olefin metathesis catalysts (Grubbs, Hoveyda-Grubbs) are "soft" Lewis acids. Nitrogen lone pairs (amines) are good Lewis bases. The amine coordinates competitively to the Ru center, displacing the phosphine or ether ligand necessary for the catalytic cycle. Furthermore, amines can induce the formation of Ruthenium hydrides , which catalyze the migration of the double bond (isomerization), destroying your desired product regioselectivity.
This guide details three specific protocols to override these failure modes.
Module 1: The "Invisible Cloak" Protocol (In-Situ Protonation)
Symptom: No conversion. Catalyst color changes rapidly upon addition of substrate. Mechanism: By protonating the amine, you remove the lone pair's ability to coordinate to the Ruthenium. The resulting ammonium salt is electronically invisible to the catalyst.
The Science of Solubility
The challenge with ammonium salts is that they are often insoluble in standard metathesis solvents (DCM, Toluene, Benzene). If the substrate precipitates, the reaction fails due to phase separation.
-
Standard Solution: Use HCl or p-TsOH (p-toluenesulfonic acid).
-
Advanced Solution: If the p-TsOH salt is insoluble in DCM, switch to Camphorsulfonic Acid (CSA) . The lipophilic camphor backbone often maintains solubility in non-polar solvents.
Experimental Protocol: In-Situ Salt Formation
Valid for: Primary, Secondary, and Tertiary Amines.
-
Stoichiometry: Calculate exactly 1.05 equivalents of anhydrous acid (p-TsOH or CSA) relative to your amine substrate.
-
Pre-Complexation:
-
Dissolve the amine substrate in the minimal amount of DCM.
-
Add the acid (solid or dissolved in minimal MeOH/DCM).
-
Stir for 10–15 minutes. Ensure the solution is homogeneous. If a precipitate forms, add small amounts of HFIP (Hexafluoroisopropanol) or minimal MeOH until clear (Note: MeOH can slightly retard rate, HFIP is superior).
-
-
Catalyst Addition:
-
Add the Ru-catalyst (typically 1–5 mol%) as a solid or solution.
-
Run the reaction at reflux (40°C for DCM).
-
-
Workup (The "Reveal"):
-
Upon completion, quench with basic aqueous solution (saturated NaHCO₃ or 1M NaOH) to deprotonate the ammonium salt and extract the free amine product.
-
Technical Note: Do not use excess acid beyond 1.1 equivalents if your substrate contains acid-sensitive groups (e.g., acetals).
Module 2: The "Decoy" Protocol (Lewis Acid Additives)
Symptom: Substrate is acid-sensitive; protonation is not an option. Mechanism: A "hard" Lewis acid is added to preferentially bind the "hard" nitrogen base, leaving the "soft" Ruthenium center free to react with the "soft" olefin. Titanium(IV) isopropoxide [Ti(OiPr)₄] is the industry standard for this.
Visualizing the Competitive Binding
Figure 1: Mechanism of Lewis Acid protection. The Titanium additive acts as a "sponge" for the amine, preventing catalyst deactivation.
Experimental Protocol: Titanium Sequestration
-
Preparation: In a glovebox or under strict Ar/N₂ Schlenk technique.
-
Sequestration: Add 1.5 to 2.0 equivalents of Ti(OiPr)₄ to the amine substrate in DCM.
-
Incubation: Stir for 15 minutes to ensure complete formation of the Ti-Amine adduct.
-
Reaction: Add the Grubbs-II or Hoveyda-Grubbs-II catalyst.
-
Workup: The reaction will be a slurry. Quench with wet ether or Rochelle's salt solution to break up the Titanium emulsion before extraction.
Module 3: The "Anti-Migration" Protocol (Isomerization Suppression)
Symptom: High conversion, but NMR shows a mess of internal olefins (isomerized products) rather than the expected metathesis product. Mechanism: Amines (and decomposition products) can transform the Ru-carbene into a Ru-hydride species. These hydrides act as isomerization catalysts, moving the double bond along the carbon chain.
The Fix: Add 1,4-Benzoquinone . This electron-deficient additive acts as a hydride scavenger, oxidizing Ru-H species back to active states or preventing their formation, without poisoning the metathesis cycle.
Data: Additive Efficacy Comparison
| Additive | Role | Recommended Loading | Impact on Yield | Impact on Isomerization |
| None | Control | N/A | Low (<20%) | High (Major Product) |
| Acetic Acid | Mild Buffer | 10–20 mol% | Moderate | Moderate Suppression |
| 1,4-Benzoquinone | Hydride Scavenger | 10–20 mol% | High (>85%) | Near Total Suppression |
| Ti(OiPr)₄ | Lewis Acid | 150–200 mol% | High | High (via sequestration) |
Module 4: Advanced Hardware (Catalyst Selection)
If the above additives fail, your catalyst architecture is likely too fragile for the substrate.
Recommendation: Switch to CAAC-Ruthenium catalysts (Cyclic Alkyl Amino Carbene). Unlike N-Heterocyclic Carbenes (NHCs) found in Grubbs II, CAAC ligands are more electron-donating and sterically bulky. This makes the catalyst:
-
More robust against nucleophilic attack by amines.
-
More stable at higher temperatures (allowing you to force the reaction).
-
Highly active for ethenolysis and sterically demanding substrates.
Frequently Asked Questions (FAQ)
Q: Can I use HCl in ether to make the salt? A: Yes, but be careful. Excess HCl gas can decompose the catalyst. Using a stoichiometric amount of p-TsOH or CSA is safer because you can weigh it precisely, ensuring no "free" acid destroys the Ru-alkylidene.
Q: How do I remove the Ruthenium after the reaction? It's sticking to my amine. A: Amines bind Ru residues tenaciously.
-
Method A: Use a scavenger resin (e.g., SiliaMetS® Thiol or DMT) and stir for 4 hours.
-
Method B: Perform the "DMSO Wash." Dissolve crude in DMSO, stir for 12h (DMSO coordinates Ru strongly), then extract with ether/water. The Ru stays in the DMSO/water layer.
-
Method C: Use a polar silica wash with 1% TEA (Triethylamine) in the eluent to out-compete the Ru binding.
Q: My ammonium salt is not soluble in DCM or Toluene. What now? A: Try Hexafluoroisopropanol (HFIP) as a co-solvent (10–20% v/v). HFIP is a "magic solvent" for metathesis; it stabilizes the catalyst and solubilizes polar salts without coordinating to the metal center.
References
-
Amine Protection Strategy: A simple amine protection strategy for olefin metathesis reactions. Chemical Communications, 2011.[1]
-
Isomerization Prevention: Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 2005.[2]
-
Lewis Acid Additives: Ring-Closing Metathesis of Functionalized Acetylenes... (Context on Ti(OiPr)4 usage). Journal of the American Chemical Society, 1996.
-
CAAC Catalysts: Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Complexes as Remarkably Active Catalysts for Ethenolysis.[3][4][5] Angewandte Chemie, 2015.
-
Ruthenium Removal: Ruthenium-Based Complexes Bearing Quaternary Ammonium Tags... (Purification strategies). Organic Process Research & Development, 2020.[6]
Sources
- 1. A simple amine protection strategy for olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Complexes as Remarkably Active Catalysts for Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Guide to the Chiroptical Properties of tert-Butyl (S)-but-3-en-2-ylcarbamate: A Key Intermediate in Asymmetric Synthesis
The Significance of Optical Rotation in Chiral Molecules
Optical rotation is a fundamental physical property of chiral molecules, reflecting their ability to rotate the plane of polarized light.[1] The direction and magnitude of this rotation, known as the specific rotation ([α]), are unique for each enantiomer of a compound under defined conditions (concentration, solvent, temperature, and wavelength).[2][3] For a synthetic chemist, the specific rotation serves as a critical indicator of enantiomeric purity and absolute configuration.[4] An observed rotation that deviates from the established value for an enantiomerically pure sample can indicate the presence of the opposing enantiomer or other optically active impurities.[2]
tert-Butyl (S)-but-3-en-2-ylcarbamate: Synthesis and the Imperative of Chiroptical Characterization
The synthesis of tert-butyl (S)-but-3-en-2-ylcarbamate typically involves the protection of the amino group of (S)-but-3-en-2-amine with a tert-butoxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.
Given the chiral nature of the starting material, the resulting N-Boc protected product, tert-butyl (S)-but-3-en-2-ylcarbamate, is also chiral. Therefore, the determination of its optical rotation is an essential step in its characterization to confirm the retention of stereochemical integrity throughout the synthetic process.
Experimental Protocol for the Determination of Optical Rotation
The following protocol outlines the standard procedure for measuring the specific rotation of a chiral compound like tert-butyl (S)-but-3-en-2-ylcarbamate.
Materials and Equipment:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
-
High-purity solvent (e.g., chloroform, methanol, or ethanol)
-
Sample of tert-butyl (S)-but-3-en-2-ylcarbamate
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of the compound (e.g., 100 mg) using an analytical balance.
-
Transfer the sample to a volumetric flask (e.g., 10 mL).
-
Dissolve the sample in a high-purity solvent and fill the flask to the mark. Ensure complete dissolution.
-
Calculate the concentration (c) of the solution in g/mL.
-
-
Instrument Calibration:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.
-
Fill the polarimeter cell with the pure solvent and place it in the instrument.
-
Zero the instrument according to the manufacturer's instructions. This step corrects for any background rotation from the solvent or the cell.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α) in degrees. Take multiple readings and calculate the average to ensure accuracy.
-
-
Calculation of Specific Rotation:
-
Use the following formula to calculate the specific rotation ([α]):
[α]DT = α / (l × c)
Where:
-
[α]DT is the specific rotation at temperature T using the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[5]
-
-
-
Reporting the Data:
-
The specific rotation should be reported along with the temperature, wavelength (usually the sodium D-line, 589 nm), and the solvent used, for example: [α]D25 = +X.X (c 1.0, CHCl3).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining specific rotation.
Comparative Analysis with Alternative Chiral Protecting Groups
While the Boc group is highly effective, other protecting groups can be employed for homoallylic amines, each potentially influencing the optical rotation of the final molecule. The specific rotation is sensitive to the electronic and steric properties of the substituents around the chiral center.
| Compound | Protecting Group | Expected Influence on Optical Rotation |
| (S)-but-3-en-2-ylcarbamate | Carbamate | The carbamate group itself can contribute to the overall rotation. The formation of carbamate salts has been shown to enhance the optical rotation of α-amino acids.[6] |
| N-((S)-but-3-en-2-yl)acetamide | Acetyl (Ac) | The smaller acetyl group may have a different electronic and steric effect compared to the Boc group, leading to a different specific rotation value. |
| Benzyl ((S)-but-3-en-2-yl)carbamate | Carboxybenzyl (Cbz) | The aromatic ring of the Cbz group can significantly influence the electronic environment and polarizability of the molecule, likely resulting in a distinct specific rotation. |
Note: The expected influences are qualitative. The actual specific rotation values must be determined experimentally.
Conclusion and Future Outlook
The precise determination of the optical rotation of tert-butyl (S)-but-3-en-2-ylcarbamate is a critical quality control parameter for its use in asymmetric synthesis. While a definitive literature value is not currently available, the standardized experimental protocol provided in this guide allows researchers to confidently establish this value in their own laboratories. Understanding the chiroptical properties of this and related chiral building blocks is essential for the development of stereochemically pure and efficacious pharmaceutical agents. Further studies establishing a public repository of such data for common chiral intermediates would be of great benefit to the scientific community.
References
- Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.
-
Specific rotation. (2023, December 19). In Wikipedia. [Link]
-
Science Mania. (n.d.). Understanding Specific Rotation: A Key Property of Chiral Compounds. [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. [Link]
- Davies, J. S., & Al-Zamil, S. S. (1982). Enhancement of the optical rotation of α-amino-acids by formation of carbamate (N-carboxy-) salts. Journal of the Chemical Society, Perkin Transactions 1, 315-318.
-
Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
-
Optical rotation. (2024, January 22). In Wikipedia. [Link]
Sources
- 1. Optical rotation - Wikipedia [en.wikipedia.org]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 6. Enhancement of the optical rotation of α-amino-acids by formation of carbamate (N-carboxy-) salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: Enantiomeric Excess Determination of N-Boc-3-buten-2-amine
Executive Summary
Determining the enantiomeric excess (ee) of N-Boc-3-buten-2-amine (CAS: 34375-90-1) presents a specific set of analytical challenges. The molecule possesses a single chiral center at the C2 position, is relatively volatile, and lacks a strong UV chromophore (relying on the weak carbonyl absorbance of the Boc group at <215 nm).
This guide objectively compares three validated methodologies: Chiral Gas Chromatography (GC) , Chiral High-Performance Liquid Chromatography (HPLC) , and 1H-NMR Spectroscopy via Derivatization .
The Verdict:
-
Best for Routine QC: Chiral GC-FID . It bypasses the UV detection limit and leverages the molecule's volatility for superior resolution (
). -
Best for Common Lab Access: Chiral HPLC . Feasible but requires low-wavelength detection (205–210 nm) and high-purity solvents.
-
Best for Absolute Configuration: 1H-NMR (Mosher's Method) .[1] Required for initial validation but too labor-intensive for high-throughput screening.
Method 1: Chiral Gas Chromatography (The Gold Standard)
For N-Boc-3-buten-2-amine, GC with Flame Ionization Detection (FID) is the superior quantitative method. Unlike HPLC-UV, FID detection is universal for carbon-containing compounds and is not hindered by the lack of aromatic rings in the analyte.
Recommended Column Chemistry
The separation relies on cyclodextrin-based stationary phases. The
-
Primary Column: Cyclosil-B (Agilent) or Rt-
DEXsm (Restek).
Validated Protocol
-
Inlet Temperature: 200°C (Avoid higher temps to prevent thermal deprotection of Boc).
-
Split Ratio: 50:1 (Crucial to prevent column overload and peak fronting).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 70°C for 2 min (Isothermal start focuses the volatile amine).
-
Ramp 2°C/min to 130°C (Slow ramp maximizes resolution of enantiomers).
-
Ramp 20°C/min to 200°C (Burn off impurities).
-
-
Detector (FID): 250°C.
Why this works: The slow ramp rate allows the subtle thermodynamic differences in the diastereomeric host-guest complexes (analyte + cyclodextrin) to manifest as distinct retention times.
Method 2: Chiral HPLC (The Alternative)
HPLC is viable but demands strict control over mobile phase UV transparency. The N-Boc-3-buten-2-amine has a UV cutoff around 210 nm. Common solvents (e.g., lower grade EtOAc or THF) will cause baseline noise that masks the analyte.
Recommended Column Chemistry
-
Column: Chiralcel OD-H (Daicel) or Lux Cellulose-1 (Phenomenex).
Validated Protocol
-
Mobile Phase:
-Hexane : Isopropanol (98 : 2).-
Note: A low percentage of alcohol is required. The Boc-amine is lipophilic; too much IPA will elute the compound near the void volume (
), destroying resolution.
-
-
Flow Rate: 0.5 mL/min (Lower flow enhances interaction time).
-
Detection: UV at 205 nm or 210 nm .
-
Critical Step: Use Refractive Index (RI) detection if UV baseline is unstable.
-
-
Temperature: 10°C – 20°C.[6]
-
Thermodynamics: Lower temperatures often improve chiral recognition (enthalpy-driven separation) for this class of carbamates.
-
Method 3: 1H-NMR with Derivatization (The Validator)
When reference standards are unavailable, or absolute configuration is unknown, derivatization with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) is required.
The "Deprotection" Constraint
CRITICAL WARNING: You cannot react N-Boc-3-buten-2-amine directly with Mosher's acid chloride (MTPA-Cl) because the amine is protected. You must first remove the Boc group.[7]
Workflow Protocol
-
Deprotection: Treat N-Boc-amine with TFA/DCM (1:1) for 30 mins. Evaporate to dryness (remove all TFA).
-
Derivatization: React the resulting free amine salt with
-(-)-MTPA-Cl, DMAP, and Et N in dry DCM. -
Analysis: 1H-NMR (400 MHz or higher).
-
Diagnostic Signals: Examine the alkene protons (
) or the methyl doublet ( ). The diastereomeric amides will show distinct chemical shifts ( ).[1]
Comparative Analysis & Decision Logic
Performance Metrics
The following table contrasts the three methods based on experimental data parameters.
| Feature | Method 1: Chiral GC | Method 2: Chiral HPLC | Method 3: NMR (Mosher) |
| Primary Detector | FID (Universal, High Sensitivity) | UV 210 nm (Weak Signal) | NMR Resonance |
| Resolution ( | High (> 2.5 typical) | Moderate (1.5 – 2.0) | High ( |
| Sample Prep | Dilute & Shoot | Filter & Dilute | Complex (Deprotect + React) |
| Limit of Detection | Low (ppm range) | Moderate (due to weak UV) | High (requires mg scale) |
| Throughput | 20-30 min/sample | 15-20 min/sample | > 2 hours/sample |
| Cost Per Run | Low (Gas only) | Medium (Solvents) | High (Deuterated solv. + Reagents) |
Decision Matrix
Use the following logic flow to select the appropriate method for your laboratory.
Figure 1: Decision Matrix for selecting the optimal analytical method based on resource availability and prior knowledge of the molecule.
Experimental Workflow: NMR Derivatization
Because the direct analysis of the N-Boc protected amine via NMR is impossible with Mosher's acid chloride, the following workflow is required to generate the diastereomers.
Figure 2: Mandatory deprotection-derivatization workflow for NMR analysis.
References
-
Chiral GC Stationary Phases (Cyclosil-B/Beta-DEX)
- Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Restek Technical Guide.
-
(General reference for Beta-DEX applications).
-
Chiral HPLC Screening Strategies (Chiralcel OD-H)
-
Daicel Chiral Technologies.[8] "Instruction Manual for CHIRALCEL® OD-H."
-
-
Mosher's Method Protocol
- Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
-
Synthesis and Characterization of Allylic Amines
- Trost, B. M., et al. (Various publications on Asymmetric Allylic Amination). Journal of the American Chemical Society. (Provides context for N-Boc allylic amine synthesis).
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. hplc.eu [hplc.eu]
A Comparative Guide to Boc and Cbz Protecting Groups for Chiral Allylamines
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex chiral molecules for pharmaceuticals and agrochemicals, the judicious selection of protecting groups is paramount. Chiral allylamines are valuable building blocks, and their versatile reactivity often necessitates the temporary masking of the nucleophilic and basic amine functionality. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have emerged as workhorses, each offering a distinct set of advantages and liabilities.
This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups specifically for the protection of chiral allylamines. By synthesizing technical details with practical insights, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies. We will delve into the chemical nature of each group, their stability profiles, methods of installation and cleavage, and crucially, their impact on the stereochemical integrity of the chiral center.
The Contenders: A Tale of Two Carbamates
At their core, both Boc and Cbz groups transform the primary or secondary amine into a carbamate, thereby attenuating its nucleophilicity and basicity. However, their divergent structures underpin their unique chemical properties and deprotection strategies.
The Boc group is an acid-labile protecting group, valued for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1] Its removal is typically effected under mild acidic conditions.[1]
Conversely, the Cbz group is a classic protecting group in peptide synthesis, renowned for its stability to both acidic and basic conditions, with some exceptions under harsh treatment.[1] Its cleavage is most commonly achieved through catalytic hydrogenolysis.[1]
A pivotal feature that distinguishes these two protecting groups is their orthogonality . This means that one can be selectively removed in the presence of the other, a significant advantage in the intricate tapestry of multi-step syntheses.[2]
Head-to-Head Comparison: Performance in the Protection of Chiral Allylamines
| Feature | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids.[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
| Typical Protection Yield | Generally high, often >90%.[3] | Generally high, often >90%.[4] |
| Stereochemical Integrity | Can be susceptible to racemization in substrates with an acidic α-proton, such as α-amino acids, through oxazolone formation.[5] For other chiral amines, racemization is less common but can occur with strong bases. | Generally considered to preserve stereochemical integrity during protection and deprotection, especially with mild deprotection methods.[6] |
| Deprotection Conditions | Strong acids (e.g., TFA, HCl).[7] | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH), or dissolving metal reduction.[8] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other groups stable to acid.[8] | Orthogonal to Boc, Fmoc, and other groups stable to hydrogenolysis.[8] |
Delving Deeper: Mechanistic Insights and Experimental Considerations
The Boc Group: A Shield Against Bases and Nucleophiles
The Boc group is a popular choice for its robustness in the face of basic and nucleophilic reagents, making it an ideal protecting group for reactions such as organometallic additions, cross-coupling reactions, and base-mediated transformations.
Protection Mechanism:
The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Boc Protection Workflow
Deprotection Mechanism:
The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation, which is then quenched.
Boc Deprotection Workflow
Stereochemical Considerations: A potential drawback of Boc protection arises when dealing with chiral amines that possess an acidic proton on the stereogenic carbon, such as α-amino acids. Under certain conditions, particularly with strong bases, racemization can occur through the formation of an oxazolone intermediate.[5] For chiral allylamines where the stereocenter is not α to a carbonyl group, this is less of a concern. However, careful selection of the base and reaction conditions is always prudent to maintain enantiomeric purity.
The Cbz Group: A Stalwart Protector Removable by Hydrogenolysis
The Cbz group has a long and storied history in peptide synthesis and remains a valuable tool for amine protection. Its stability to a broad range of reagents, coupled with its mild removal by catalytic hydrogenation, makes it a highly versatile protecting group.
Protection Mechanism:
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Cbz Protection Workflow
Deprotection Mechanism:
The hallmark of the Cbz group is its facile removal by catalytic hydrogenolysis, which proceeds under neutral conditions and often with high yields.
Cbz Deprotection Workflow
Stereochemical Considerations: Cbz protection and deprotection are generally considered to be stereochemically benign processes. The mild conditions of catalytic hydrogenolysis typically do not compromise the integrity of adjacent chiral centers. This makes the Cbz group a reliable choice when maintaining enantiopurity is of utmost importance.
Experimental Protocols
General Procedure for Boc Protection of a Chiral Allylamine
This protocol is adapted from the synthesis of N-Boc protected allylamines.[3]
-
Dissolve the chiral allylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the solution.
-
Add a base, such as triethylamine (TEA, 1.2-2.0 eq) or aqueous sodium bicarbonate, to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected chiral allylamine.
General Procedure for Cbz Protection of a Chiral Allylamine
This protocol is a general method for the Cbz protection of amines.[6]
-
Dissolve the chiral allylamine (1.0 eq) in a suitable solvent, such as DCM or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as aqueous sodium carbonate or sodium bicarbonate, to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Cbz protected chiral allylamine.
General Procedure for Boc Deprotection
This protocol is a standard procedure for the acidic cleavage of a Boc group.[7]
-
Dissolve the N-Boc protected chiral allylamine (1.0 eq) in an appropriate solvent, such as DCM or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M), to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If necessary, neutralize the resulting ammonium salt with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected chiral allylamine.
General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
This is a widely used method for the removal of the Cbz group.[8]
-
Dissolve the N-Cbz protected chiral allylamine (1.0 eq) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution (5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically a balloon of H₂).
-
Stir the reaction vigorously at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected chiral allylamine.
Conclusion: Choosing the Right Tool for the Job
The choice between Boc and Cbz as a protecting group for a chiral allylamine is not a matter of inherent superiority but rather a strategic decision dictated by the overall synthetic plan.
Choose Boc when:
-
The subsequent reaction steps involve basic or nucleophilic conditions.
-
The use of heavy metal catalysts for deprotection is undesirable.
-
The chiral center is not susceptible to racemization under acidic deprotection conditions.
Choose Cbz when:
-
The subsequent reaction steps involve acidic conditions.
-
A mild, neutral deprotection method is required.
-
The substrate contains other functionalities that are sensitive to acid but stable to hydrogenolysis.
Ultimately, a thorough understanding of the stability, lability, and potential side reactions associated with each protecting group will enable the synthetic chemist to navigate the complexities of chiral allylamine synthesis with confidence and precision. The orthogonality of Boc and Cbz groups also presents an opportunity for their concurrent use in the protection of multiple amine functionalities within the same molecule, offering a powerful tool for the synthesis of complex nitrogen-containing compounds.
References
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. total-synthesis.com [total-synthesis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
